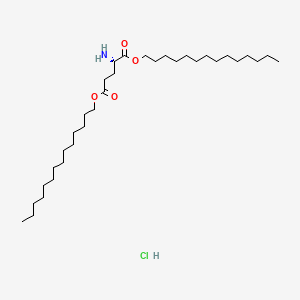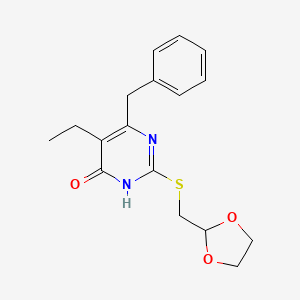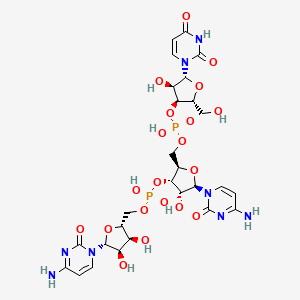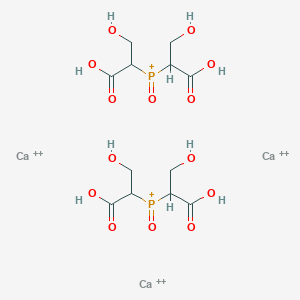
Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] is a chemical compound with the molecular formula C12H20Ca3O14P2. It is known for its unique structure, which includes calcium ions coordinated with oxidophosphonoyl groups and dipropionate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] typically involves the reaction of calcium salts with 2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the completion of the reaction, followed by filtration and purification steps to isolate the pure product .
Industrial Production Methods
In an industrial setting, the production of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state calcium phosphonates, while reduction could produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted phosphonates, depending on the nature of the substituent .
Scientific Research Applications
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves its interaction with specific molecular targets and pathways. The compound can bind to calcium-binding proteins and enzymes, modulating their activity and function. It may also interact with cellular membranes and other structures, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] can be compared with other similar compounds, such as:
Calcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: This compound has a similar structure but contains fewer calcium ions.
Magnesium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: Similar to the tricalcium compound but with magnesium ions instead of calcium.
Zinc bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate]: Contains zinc ions and exhibits different chemical and biological properties.
The uniqueness of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] lies in its specific coordination chemistry and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
93776-77-3 |
|---|---|
Molecular Formula |
C12H20Ca3O14P2+8 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
tricalcium;bis(1-carboxy-2-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/2C6H9O7P.3Ca/c2*7-1-3(5(9)10)14(13)4(2-8)6(11)12;;;/h2*3-4,7-8H,1-2H2,(H-,9,10,11,12);;;/q;;3*+2/p+2 |
InChI Key |
CCJAISHOYPRRPD-UHFFFAOYSA-P |
Canonical SMILES |
C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



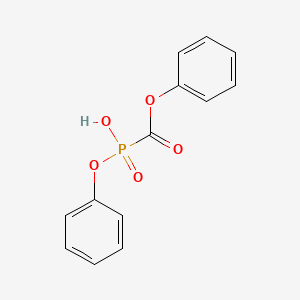
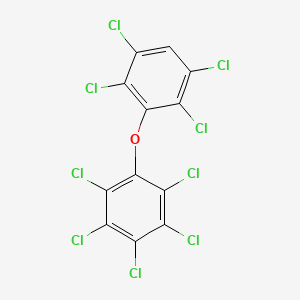
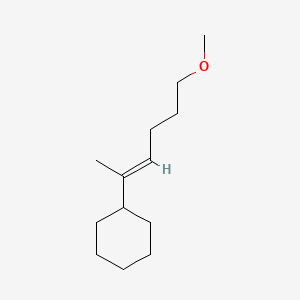



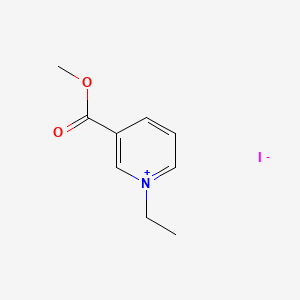
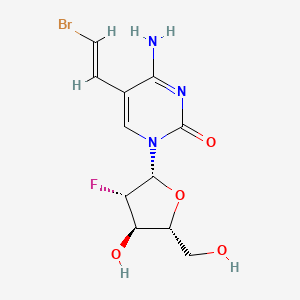
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
